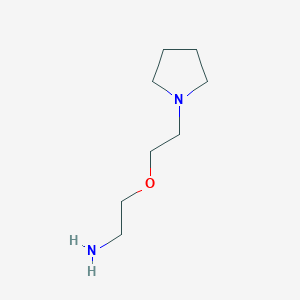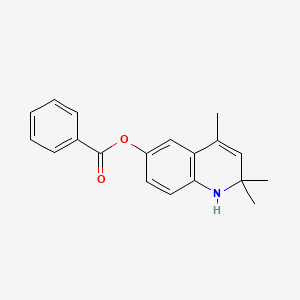
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate
説明
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate is a chemical compound with the molecular formula C19H19NO2 .
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) derivatives, such as 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate, has been a topic of interest due to their significant pharmacological importance . The process involves the heterogeneous catalytic condensation of aniline with acetone . The catalysts used in this process are Zn2+, Sn2+, and Cu2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 . Among these, Zn0.5TPA/Al2O3 showed the highest aniline conversion with the highest yield of TMQ up to three consecutive cycles .Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate is represented by the formula C19H19NO2 . It has an average mass of 293.360 Da and a monoisotopic mass of 293.141571 Da .Chemical Reactions Analysis
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate involves the condensation of aniline with acetone . This reaction is facilitated by metal-exchanged catalysts, with Zn0.5TPA/Al2O3 showing the highest aniline conversion . The reaction conditions are optimized, and a plausible reaction mechanistic pathway is derived from FT-IR and GC–MS data .科学的研究の応用
Growth Stimulation in Woody Plants
Research has shown that synthesized organic compounds related to 2,2,4-Trimethyl-1,2-dihydroquinoline, including its derivatives and hydrogenated analogs, have been tested as growth stimulators for woody plants, particularly Rhododendron species. These compounds, especially dihydroquinolines at concentrations of 0.05% and 0.1%, showed significant efficacy in increasing the height of seedlings. Notably, these compounds were recognized as environmentally friendly and suggested for use as growth stimulators in ornamental woody plants (Vostrikova et al., 2020).
Mechanism of Antioxidant Action
A study on 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, closely related to 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate, investigated its reaction with alkylperoxyls. The study revealed the formation of certain dimeric and quinoline derivatives as a result of this reaction, contributing to a deeper understanding of the compound's antioxidant properties (Taimr, 1994).
Application in Agricultural Crop Growth
Another study explored the effects of synthesized organic compounds, including those related to 2,2,4-Trimethyl-1,2-dihydroquinoline, on agricultural crops such as Solanum melongena (eggplant). These compounds were found to significantly stimulate seed germination, plant growth, and yield, highlighting their potential as growth stimulants in agricultural settings (Vostrikova et al., 2021).
Role in Photophysical Processes
In the realm of photochemistry, the study of primary photochemical and photophysical processes in compounds like 2,2,4-Trimethyl-1,2-dihydroquinolines has revealed interesting behaviors regarding their quantum yields for photodissociation and fluorescence. This research offers insights into the behavior of these compounds under various light conditions (Malkin et al., 1984).
Silver(I)-Catalyzed C–N Coupling
A study demonstrated the successful synthesis of C,N-linked dimeric 1,2-dihydro-2,2,4-trimethylquinolines through a silver(I)-catalyzed direct functionalization of a C–H bond. This research is significant as it represents one of the rare instances of silver-catalyzed C–N bond formation, contributing to the field of synthetic chemistry (Fotie et al., 2012).
Hepatoprotective and Antioxidant Properties
Research on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a compound related to 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate, has shown its potential in reducing oxidative stress severity and liver cell damage in rats with toxic liver injury. This suggests its hepatoprotective and antioxidant properties, offering a promising avenue for further medicinal research (Brazhnikova et al., 2020).
特性
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13-12-19(2,3)20-17-10-9-15(11-16(13)17)22-18(21)14-7-5-4-6-8-14/h4-12,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEHFISDBQJLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350756 | |
| Record name | 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5493-40-3 | |
| Record name | 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





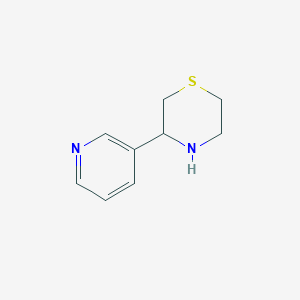
![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3024176.png)
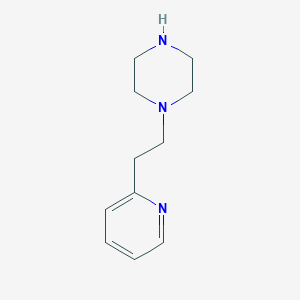
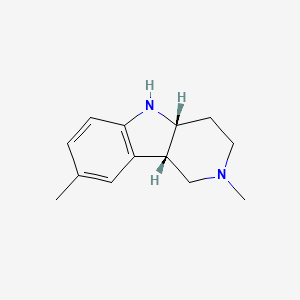

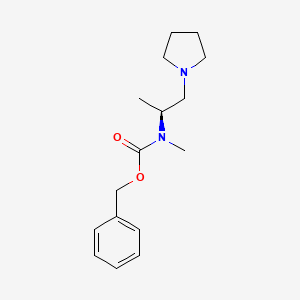

![1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024187.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B3024188.png)

